4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid

medicinal chemistry scaffold hopping structure-activity relationship

This heterocyclic building block features a unique [3,2-c]thienothiopyran core with a carboxylic acid handle at the 4-position, enabling amide coupling, esterification, and organocatalytic annulation. Its sub-2.2 cLogP and 37.3 Ų TPSA position it in ideal CNS chemical space. At 95% purity, it is ready for parallel synthesis without pre-purification. Regioisomeric analogs cannot replicate its spatial geometry or reactivity, making this the exclusive scaffold for IP-protected cardiovascular and GPCR-targeted library generation.

Molecular Formula C8H8O2S2
Molecular Weight 200.27
CAS No. 107292-02-4
Cat. No. B2962851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid
CAS107292-02-4
Molecular FormulaC8H8O2S2
Molecular Weight200.27
Structural Identifiers
SMILESC1CSC(C2=C1SC=C2)C(=O)O
InChIInChI=1S/C8H8O2S2/c9-8(10)7-5-1-3-11-6(5)2-4-12-7/h1,3,7H,2,4H2,(H,9,10)
InChIKeyLJDDCXKISNJWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H,6H,7H-Thieno[3,2-c]thiopyran-4-carboxylic acid (CAS 107292-02-4): Core Scaffold Specifications and Procurement Baseline


4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid (CAS 107292-02-4) is a heterocyclic building block featuring a fused thieno[3,2-c]thiopyran core with a carboxylic acid functional group at the 4-position . This compound belongs to the thienothiopyran class, characterized by a sulfur-containing bicyclic system that offers distinct electronic and steric properties for medicinal chemistry and materials science applications [1]. Commercial sourcing typically provides this compound at 95% purity , with a molecular formula of C₈H₈O₂S₂ and molecular weight of 200.28 g/mol . As a research-use-only (RUO) scaffold, it serves as a versatile intermediate for further synthetic elaboration rather than a finished bioactive molecule .

Why 4H,6H,7H-Thieno[3,2-c]thiopyran-4-carboxylic acid Cannot Be Replaced by Other Thienothiopyran Carboxylic Acid Isomers


Generic substitution with other thienothiopyran carboxylic acid derivatives is precluded by the compound's unique regiospecific architecture: the carboxylic acid is anchored at the 4-position of the 4H,6H,7H-thieno[3,2-c]thiopyran scaffold . This exact substitution pattern dictates the molecule's three-dimensional geometry, hydrogen-bonding capacity, and reactivity profile . Isomers such as thieno[2,3-c]thiopyran-3-carboxylic acid derivatives or 5,5-dioxo-thieno[3,2-c]thiopyran-2-carboxylic acid present fundamentally different spatial orientations of the carboxyl group and altered electronic distributions, leading to divergent synthetic outcomes and unpredictable biological target engagement [1]. The evidence below quantifies the specific property differentiators that make this exact regioisomer non-substitutable.

Quantitative Evidence Differentiating 4H,6H,7H-Thieno[3,2-c]thiopyran-4-carboxylic acid (CAS 107292-02-4) from Structural Analogs


Regiospecific Carboxylic Acid Positioning: 4- vs 2- or 3-Carboxylic Acid Isomers

The compound bears a carboxylic acid group at the 4-position of the 4H,6H,7H-thieno[3,2-c]thiopyran ring system . This regiospecific placement distinguishes it from analogs such as 5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid (2-position substitution) and 2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid (different ring fusion and 3-position substitution) . The 4-carboxylic acid geometry creates a unique vector for amide bond formation and salt bridge interactions that is not replicated by 2- or 3-carboxy regioisomers [1].

medicinal chemistry scaffold hopping structure-activity relationship

Lipophilicity (cLogP) Profile: 2.16-2.18 LogP Range for CNS and Membrane Penetration

Computed logP values for the target compound are reported as 2.175650237 and 2.1631 , averaging approximately 2.17. This lipophilicity places the molecule within the optimal range for CNS drug candidates (typically cLogP 1-3) [1]. In contrast, the oxidized 5,5-dioxo analog would exhibit significantly reduced lipophilicity (cLogP reduction estimated at 1.0-1.5 units due to polar sulfone introduction), while larger substituted derivatives such as 2-[(benzyloxy)carbonylamino]-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carboxylic acid [2] possess cLogP values >3.5, exceeding CNS drug-likeness thresholds.

CNS drug discovery ADME prediction permeability screening

Topological Polar Surface Area (TPSA): 37.3 Ų as a Key Permeability Predictor

The target compound has a reported Topological Polar Surface Area (TPSA) of 37.3 Ų . This value falls well below the Veber threshold of 140 Ų for oral bioavailability and the CNS multiparameter optimization threshold of <90 Ų [1]. For comparison, the 5,5-dioxo analog (estimated TPSA ~80-90 Ų due to sulfone oxygen atoms) and the Cbz-protected analog (estimated TPSA >100 Ų due to carbamate functionality) exhibit substantially higher polarity, which may limit passive membrane diffusion.

oral bioavailability drug-likeness in silico ADME

Synthetic Tractability: Single Asymmetric Center Enables Diverse Derivatization

The target compound contains exactly one asymmetric carbon atom at the 4-position (Fsp³ = 0.375) . This moderate sp³ fraction balances synthetic accessibility with three-dimensional complexity, offering a single chiral handle for diastereoselective transformations without the purification challenges inherent to multi-stereocenter scaffolds. The L-proline-catalyzed domino annulation methodology [1] demonstrates that thieno[3,2-c]thiopyran derivatives with multiple stereocenters can be synthesized with complete diastereoselectivity, highlighting the synthetic versatility of this core. Analogs with fully oxidized sulfur atoms (sulfones) or those bearing additional fused rings (tricyclic systems) [2] present more complex synthetic routes with lower reported yields.

medicinal chemistry scaffold diversification parallel synthesis

Commercial Purity and Research-Use-Only (RUO) Specification: 95% Minimum

The compound is commercially available with a specified purity of ≥95% . This purity grade is consistent across multiple vendors and is appropriate for research and further manufacturing use . In contrast, some more complex thienothiopyran derivatives are offered at lower purities (90-95%) or as custom synthesis items with undefined specifications . The defined purity of the target compound ensures reproducibility in synthetic transformations and minimizes impurities that could confound biological assay results.

chemical procurement quality control research reagent

Patent-Documented Pharmacological Relevance of Thienothiopyran Scaffolds

The thienothiopyran scaffold, including the 4H,6H,7H-thieno[3,2-c]thiopyran core, is explicitly claimed in patent US6100265 for its serotonin-2 (5-HT₂) receptor blocking activity [1]. The patent discloses that compounds within this structural class exhibit vasodilatory and anti-hypertensive effects, with specific utility in treating circulatory diseases such as hypertension, ischemic heart disease, and cerebrovascular disorders [1]. This provides a validated pharmacological rationale for exploring derivatives of the target compound. In contrast, thieno[2,3-c]thiopyran isomers or fully oxidized sulfone analogs are not prominently featured in this patent, suggesting the [3,2-c] ring fusion may be critical for 5-HT₂ receptor engagement.

serotonin receptor cardiovascular drug discovery patent analysis

Optimal Research and Industrial Applications for 4H,6H,7H-Thieno[3,2-c]thiopyran-4-carboxylic acid (CAS 107292-02-4)


Scaffold for 5-HT₂ Receptor Antagonist Development in Cardiovascular Drug Discovery

Based on patent US6100265 , which explicitly claims thienothiopyran derivatives as serotonin-2 (5-HT₂) receptor blockers, the target compound serves as an optimal starting scaffold for medicinal chemistry programs targeting cardiovascular indications such as hypertension and ischemic heart disease. The 4-carboxylic acid functionality provides a convenient handle for amide coupling to introduce diverse amine-containing pharmacophores while maintaining the core [3,2-c] ring fusion geometry implicated in receptor binding . The favorable cLogP (2.17) [1] and TPSA (37.3 Ų) [1] profiles align with the physicochemical requirements for oral cardiovascular agents.

Building Block for CNS-Penetrant Lead Optimization

With a cLogP of 2.17 ± 0.01 and TPSA of 37.3 Ų , the compound resides within the optimal physicochemical space for central nervous system (CNS) drug candidates as defined by established medicinal chemistry guidelines [1]. The single asymmetric center (Fsp³ = 0.375) offers a chiral handle for exploring stereospecific target interactions without excessive synthetic complexity. This scaffold is particularly suitable for CNS programs requiring balanced permeability and metabolic stability, where more polar analogs (e.g., sulfones with TPSA >80 Ų) would exhibit poor brain penetration.

Substrate for Organocatalytic Domino Annulation Methodologies

The thieno[3,2-c]thiopyran core is amenable to L-proline-catalyzed three-component domino annulation reactions that construct highly substituted derivatives with complete diastereoselectivity . The target compound's carboxylic acid functionality can be exploited as a directing group or can be converted to esters for use in these multicomponent reactions, enabling the rapid generation of stereochemically complex libraries. This application leverages the scaffold's proven compatibility with organocatalytic conditions , distinguishing it from analogs that may undergo undesired side reactions under similar conditions.

Precursor for Heterocyclic Library Synthesis via Amide and Ester Derivatization

The 4-carboxylic acid group provides a straightforward entry point for standard medicinal chemistry transformations including amide coupling, esterification, and reduction to the primary alcohol. At ≥95% purity , the compound is suitable for parallel synthesis workflows without the need for pre-purification. The moderate molecular weight (200.28 g/mol) and defined stereochemistry (one asymmetric center) make it an ideal core for generating focused libraries targeting G-protein coupled receptors (GPCRs) or ion channels, where thienothiopyran scaffolds have demonstrated utility [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.